molecular formula C20H8Cl2Na2O5 B13012618 Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)

Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)

Cat. No.: B13012618
M. Wt: 445.2 g/mol
InChI Key: GVADGROKCLRRAS-UHFFFAOYSA-L
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Description

Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is a chemical compound known for its fluorescent properties. It is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of fluorescein, with chlorine atoms substituted at the 2’ and 7’ positions, enhancing its fluorescence and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) typically involves the reaction of fluorescein with chlorine gas under controlled conditions. The reaction is carried out in an organic solvent, such as acetic acid, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and NMR analysis, to confirm its purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often used in analytical chemistry.

    Reduction: Reduction reactions can modify the fluorescence properties of the compound.

    Substitution: Halogen atoms can be substituted with other functional groups to create new derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various organic halides are employed.

Major Products Formed

Scientific Research Applications

Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is widely used in scientific research due to its fluorescent properties. Some key applications include:

    Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.

    Biology: Employed in cell imaging and tracking studies to visualize cellular processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The compound exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property is utilized in various assays and imaging techniques to track and visualize different biological and chemical processes. The molecular targets and pathways involved include interactions with cellular components and other molecules, leading to the emission of fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: The parent compound, widely used for its fluorescent properties.

    Rhodamine: Another fluorescent dye with similar applications but different spectral properties.

    Eosin: A derivative of fluorescein with bromine atoms, used in histology and microscopy.

Uniqueness

Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is unique due to its enhanced fluorescence and stability compared to other similar compounds. The presence of chlorine atoms at the 2’ and 7’ positions increases its resistance to photobleaching and improves its performance in various applications.

Biological Activity

Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate), commonly referred to as sodium dichlorofluorescein, is a synthetic compound derived from fluorescein. This compound is notable for its fluorescent properties and has been utilized in various biological and chemical applications. Its molecular formula is C20H8Cl2Na2O5C_{20}H_{8}Cl_{2}Na_{2}O_{5}, with a molecular weight of approximately 445.16 g/mol .

PropertyValue
Molecular FormulaC20H8Cl2Na2O5
Molecular Weight445.16 g/mol
CAS Number80471-69-8
IUPAC NameDisodium 2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

The compound exhibits enhanced stability and fluorescence due to the presence of chlorine substituents at the 2' and 7' positions, which are crucial for its biological activity.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of sodium dichlorofluorescein. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. The antioxidant activity of this compound is particularly relevant in contexts such as:

  • Cellular Protection : It protects cellular components from oxidative damage.
  • Inhibition of Lipid Peroxidation : Sodium dichlorofluorescein has demonstrated the ability to inhibit lipid peroxidation in cell membranes.

Antimicrobial Activity

Sodium dichlorofluorescein also exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibition of growth. This activity is attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.

Case Studies

  • In Vitro Studies on Bacterial Inhibition : A study evaluated the antimicrobial effects of sodium dichlorofluorescein on Escherichia coli and Staphylococcus aureus. Results indicated a concentration-dependent inhibition of bacterial growth, suggesting its potential as a disinfectant or preservative in food and medical applications .
  • Antioxidant Activity Assessment : In a controlled experiment, sodium dichlorofluorescein was tested for its ability to reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound significantly lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective effects against oxidative damage .

The mechanism by which sodium dichlorofluorescein exerts its biological effects includes:

  • Fluorescent Properties : Its fluorescence allows for real-time monitoring of cellular processes.
  • Reactive Oxygen Species (ROS) Scavenging : The compound reacts with ROS, neutralizing them before they can cause cellular damage.

Comparative Studies on Biological Activity

A comparative analysis was conducted to assess the biological activity of sodium dichlorofluorescein against other fluorescent compounds. The following table summarizes key findings:

CompoundAntioxidant ActivityAntimicrobial ActivityFluorescence Intensity
Sodium DichlorofluoresceinHighModerateHigh
FluoresceinModerateLowVery High
Rhodamine BLowHighModerate

These findings suggest that sodium dichlorofluorescein holds a unique position among fluorescent compounds due to its balanced profile of antioxidant and antimicrobial activities.

Properties

Molecular Formula

C20H8Cl2Na2O5

Molecular Weight

445.2 g/mol

IUPAC Name

disodium;2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H10Cl2O5.2Na/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2

InChI Key

GVADGROKCLRRAS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)[O-])[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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